molecular formula C15H27NO2 B1251336 Andrachcinine

Andrachcinine

Cat. No. B1251336
M. Wt: 253.38 g/mol
InChI Key: YXZGFTYVZJDUDK-KCQAQPDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Andrachcinine is a natural product found in Andrachne aspera with data available.

Scientific Research Applications

Chemical Composition and Identification

Andrachcinine is a piperidine alkaloid isolated from Andrachne aspera. Alongside andrachcinidine, andrachamine, and andrachcine, it contributes to the chemical profile of this plant. These compounds were identified using techniques like MS, NMR, and chemical conversions (Mill & Hootele, 2000).

Synthesis Methods

A stereoselective total synthesis method for andrachcinidine, a compound closely related to andrachcinine, has been developed. This involves olefin cross-metathesis and intramolecular S N 2 cyclization (Krishna & Dayaker, 2007). Another approach for the synthesis of related piperidine alkaloids, demonstrated through the synthesis of andrachcinidine, involves ring-rearrangement metathesis of nitroso Diels-Alder cycloadducts (Vincent et al., 2013).

properties

Product Name

Andrachcinine

Molecular Formula

C15H27NO2

Molecular Weight

253.38 g/mol

IUPAC Name

1-[(2S,6R)-2-[(2R)-2-hydroxypentyl]-1-methyl-3,6-dihydro-2H-pyridin-6-yl]butan-2-one

InChI

InChI=1S/C15H27NO2/c1-4-7-15(18)11-13-9-6-8-12(16(13)3)10-14(17)5-2/h6,8,12-13,15,18H,4-5,7,9-11H2,1-3H3/t12-,13-,15+/m0/s1

InChI Key

YXZGFTYVZJDUDK-KCQAQPDRSA-N

Isomeric SMILES

CCC[C@H](C[C@@H]1CC=C[C@H](N1C)CC(=O)CC)O

Canonical SMILES

CCCC(CC1CC=CC(N1C)CC(=O)CC)O

synonyms

andrachcinine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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